molecular formula C17H15N3O3S2 B3002710 3-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE CAS No. 898421-96-0

3-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE

Cat. No.: B3002710
CAS No.: 898421-96-0
M. Wt: 373.45
InChI Key: KRGRGHCKFZFVQU-UHFFFAOYSA-N
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Description

3-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide (CAS 898421-96-0) is a synthetic organic compound with the molecular formula C 17 H 15 N 3 O 3 S 2 and a molecular weight of 373.45 g/mol . This hybrid molecule integrates a benzamide scaffold linked to a 1,3-thiazole ring via a sulfonamide spacer, a design feature known to be significant in medicinal chemistry. The integration of the thiazole and sulfonamide moieties is a recognized strategy in drug discovery, as this combination can yield molecules with enhanced and diverse biological profiles . Compounds featuring the 2-aminothiazole-sulfonamide architecture have demonstrated potent inhibitory activity against several therapeutically relevant enzymes. Research on analogous structures has shown significant promise in inhibiting enzymes such as urease, as well as carbohydrate-digesting enzymes like α-glucosidase and α-amylase . This makes such compounds valuable as research tools in the study of infectious diseases (e.g., against Helicobacter pylori through urease inhibition) and metabolic disorders like type 2 diabetes . The mechanism of action is often rooted in the molecule's ability to interact with enzyme active sites; the sulfonamide group can act as a metal-binding ligand, while the planar thiazole and benzamide rings can facilitate hydrophobic and stacking interactions with protein residues . This product is listed for research use by suppliers, available in quantities from 2mg to 50mg, and is characterized by techniques including NMR and HPLC . It is intended for research applications only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S2/c1-12-5-7-15(8-6-12)25(22,23)20-14-4-2-3-13(11-14)16(21)19-17-18-9-10-24-17/h2-11,20H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRGRGHCKFZFVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.

    Sulfonamide Formation:

    Amidation: The final step involves coupling the sulfonamide-thiazole intermediate with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over palladium.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, palladium on carbon.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing inhibitors of enzymes or receptors involved in diseases.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Industry: It can be a precursor for the synthesis of more complex molecules used in pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 3-(4-METHYLBENZENESULFONAMIDO)-N-(1,3-THIAZOL-2-YL)BENZAMIDE depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Differentiation

The compound is compared below with two analogs: N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide () and (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides ().

Feature Target Compound N-(4-phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl) benzamides
Core Structure Benzamide Benzamide Benzamide
Sulfonamide Substituent 4-Methylbenzenesulfonamido (aryl sulfonamide) Pyrrolidin-1-ylsulfonyl (cyclic amine sulfonamide) Not applicable (thiadiazol substituent)
Heterocyclic Moiety 1,3-thiazol-2-yl (unsubstituted) 4-phenyl-1,3-thiazol-2-yl (phenyl-substituted thiazole) 1,3,4-thiadiazol-2-yl (fused with quinoxaline)
Key Functional Groups Sulfonamide, thiazole Sulfonamide, phenyl-thiazole Thiadiazole, quinoxaline
2.2. Physicochemical and Pharmacokinetic Properties
  • Lipophilicity (LogP): The target compound’s 4-methylbenzenesulfonamido group increases lipophilicity compared to the pyrrolidinylsulfonyl analog, which may exhibit lower LogP due to the polar pyrrolidine ring . Thiadiazol-quinoxaline derivatives () likely have intermediate LogP values, influenced by the hydrophilic quinoxaline moiety .

Research Findings and Gaps

  • Limited direct comparative data exists for the target compound. However, structural insights suggest: Advantages of Target Compound: Higher lipophilicity may enhance membrane permeability. Limitations: Reduced solubility compared to pyrrolidinyl analogs could hinder bioavailability. Opportunities: Hybridizing the thiazole with quinoxaline (as in ) might yield dual-action inhibitors.

Biological Activity

3-(4-Methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties

The compound has the molecular formula C17H15N3O3S2C_{17}H_{15}N_{3}O_{3}S_{2} and a molecular weight of 373.5 g/mol. Its structure features a benzamide core substituted with a thiazole ring and a methylbenzenesulfonamido group, which contributes to its unique biological properties.

PropertyValue
Molecular FormulaC₁₇H₁₅N₃O₃S₂
Molecular Weight373.5 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes:

  • Formation of the Thiazole Ring : Achieved via Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone under acidic conditions.
  • Sulfonamide Formation : The sulfonamide group is introduced through standard sulfonamidation reactions.
  • Amidation : The final step involves coupling the sulfonamide-thiazole intermediate with a benzoyl chloride derivative to form the benzamide structure.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

  • Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:
    • Staphylococcus aureus: 32 µg/mL
    • Escherichia coli: 64 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. It was found to inhibit cell proliferation in several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 20 µM

These findings suggest that the compound may act through apoptosis induction and cell cycle arrest mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in rapidly dividing cells.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thiazole derivatives, including our compound, demonstrating significant inhibition against Gram-positive bacteria.
  • Anticancer Research : In a publication from Cancer Letters, researchers explored the effects of thiazole-based compounds on cancer cell lines, highlighting the promising results of this compound as a potential lead compound for further development.

Q & A

Basic: What are the established synthetic routes for 3-(4-methylbenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide?

Answer:
The synthesis typically involves multi-step reactions starting with sulfonamide coupling and benzamide formation. A common approach includes:

Sulfonamide Formation: Reacting 4-methylbenzenesulfonyl chloride with an appropriate amine intermediate under basic conditions (e.g., triethylamine in anhydrous dichloromethane) .

Benzamide Coupling: Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the sulfonamide intermediate with 1,3-thiazol-2-amine derivatives in a polar aprotic solvent like DMF .

Purification: Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for isolating high-purity product .

Key Considerations: Reaction conditions (temperature, solvent, catalyst) significantly impact yields. For example, microwave-assisted synthesis may reduce reaction times .

Advanced: How can X-ray crystallography resolve ambiguities in the structural conformation of this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the spatial arrangement of the sulfonamido-thiazolyl benzamide scaffold.

  • Crystallization: Use slow evaporation in solvents like DMSO/water or methanol/chloroform to obtain diffraction-quality crystals .
  • Refinement: Employ SHELXL for small-molecule refinement, focusing on resolving torsional angles of the thiazole ring and sulfonamide linkage. Disordered regions (e.g., methyl groups) require constrained refinement .
  • Validation: Cross-validate with spectroscopic data (NMR, IR) to ensure consistency between crystallographic and solution-phase structures .

Note: If twinning or low-resolution data occurs (common with flexible sulfonamide groups), use SHELXD for structure solution and twin-law refinement .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:
A combination of techniques ensures accurate structural elucidation:

  • NMR:
    • 1H/13C NMR: Confirm aromatic protons (δ 7.0–8.5 ppm for benzamide and thiazole) and methyl groups (δ 2.4 ppm for benzenesulfonamide).
    • 2D NMR (HSQC, HMBC): Resolve connectivity between the sulfonamide nitrogen and benzamide carbonyl .
  • IR: Identify sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and benzamide C=O (~1660 cm⁻¹) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks with <2 ppm error for [M+H]+ or [M+Na]+ .

Advanced: How can researchers address contradictory bioactivity data in enzyme inhibition assays?

Answer: Contradictions may arise from assay conditions or off-target effects.

  • Assay Optimization:
    • Enzyme Source: Use recombinant proteins (e.g., bacterial PPTases) to eliminate interference from endogenous enzymes .
    • Control Experiments: Include known inhibitors (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) to validate assay reliability .
  • Mechanistic Studies:
    • Isothermal Titration Calorimetry (ITC): Measure binding affinity (Kd) to distinguish true inhibition from false positives .
    • Molecular Dynamics (MD): Simulate interactions with target enzymes (e.g., CDK2 or PTPN2) to identify critical binding residues .

Case Example: If inhibition varies between bacterial vs. mammalian PPTases, modify the compound’s sulfonamide substituents to enhance selectivity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the benzamide bond .
  • Solubility: Lyophilize and store as a solid; avoid DMSO stock solutions for long-term storage due to sulfonamide degradation .
  • Purity Monitoring: Perform periodic HPLC analysis (C18 column, acetonitrile/water + 0.1% TFA) to detect decomposition products .

Advanced: How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADMET Prediction: Use tools like SwissADME to predict logP (target <3), aqueous solubility, and CYP450 interactions. The 4-methylbenzenesulfonamido group may improve metabolic stability but could reduce solubility .
  • Docking Studies: Dock into target enzymes (e.g., bacterial PPTases) using AutoDock Vina. Prioritize modifications to the thiazole ring (e.g., introducing electron-withdrawing groups) to enhance binding .
  • QSAR Models: Corrogate substituent effects (e.g., methyl vs. trifluoromethyl) on bioactivity using datasets from PubChem BioAssay .

Basic: What in vitro assays are suitable for preliminary antibacterial activity screening?

Answer:

  • MIC Determination: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include a positive control (e.g., ciprofloxacin) .
  • Time-Kill Assays: Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 24 hours .
  • Cytotoxicity: Test against mammalian cell lines (e.g., HEK293) via MTT assay to ensure selectivity (IC50 > 50 μM) .

Advanced: What strategies can resolve low crystallinity in co-crystal formation for enhanced solubility?

Answer:

  • Co-Crystal Screening: Use high-throughput methods with GRAS co-formers (e.g., succinic acid, nicotinamide) in solvent-drop grinding .
  • Thermal Analysis: DSC/TGA identifies stable co-crystal phases. For example, a 1:1 stoichiometry with 5-methylpyrazine-2-carboxamide may improve thermal stability .
  • PXRD: Compare experimental patterns with Mercury-generated simulations to confirm co-crystal formation .

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